BenchChemオンラインストアへようこそ!

N-Desmethyl edoxaban

Factor Xa inhibition IC50 coagulation pharmacology

N-Desmethyl edoxaban (also designated Edoxaban-M6 or ND-EDX) is the pharmacologically active N-demethylated metabolite of the direct oral Factor Xa inhibitor edoxaban. Formed primarily via CYP3A4-mediated oxidation, it retains a characteristic oxalamide core with a free secondary amine on the thiazolopyridine ring, distinguishing it from the parent drug and the hydrolysis-derived M-4 metabolite.

Molecular Formula C23H28ClN7O4S
Molecular Weight 534.0 g/mol
CAS No. 778571-11-2
Cat. No. B12770866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl edoxaban
CAS778571-11-2
Molecular FormulaC23H28ClN7O4S
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl
InChIInChI=1S/C23H28ClN7O4S/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t12-,14-,16+/m0/s1
InChIKeyGMRJAYKIRXDGFT-DUVNUKRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Edoxaban (CAS 778571-11-2): Core Identity and Procurement-Grade Specification for the Edoxaban N-Demethyl Metabolite


N-Desmethyl edoxaban (also designated Edoxaban-M6 or ND-EDX) is the pharmacologically active N-demethylated metabolite of the direct oral Factor Xa inhibitor edoxaban [1]. Formed primarily via CYP3A4-mediated oxidation, it retains a characteristic oxalamide core with a free secondary amine on the thiazolopyridine ring, distinguishing it from the parent drug and the hydrolysis-derived M-4 metabolite. It is supplied as a high-purity reference material (free base or hydrochloride salt) for use in bioanalytical method development, pharmacokinetic studies, and regulatory impurity profiling [2].

Why N-Desmethyl Edoxaban Cannot Be Functionally Substituted by Other Edoxaban Metabolites or Class Analogs in Coagulation or Bioanalytical Workflows


Edoxaban generates multiple active metabolites—M-4 (hydrolysis), M-6 (N-desmethyl), and M-8—each with distinct potency, abundance, and formation pathways [1]. Generic substitution among these species is invalid: M-4 and M-6 differ in their IC50 for Factor Xa inhibition (1.8 nM vs. 6.9 nM), their plasma Cmax (23.1 ng/mL vs. 8.55 ng/mL), and their metabolic origin (CES1 vs. CYP3A4) [2]. Consequently, their pharmacodynamic contributions diverge under conditions of drug–drug interaction or renal impairment, and their analytical response in chromogenic anti-Xa assays is not interchangeable [3]. The quantitative evidence below establishes exactly where N-desmethyl edoxaban differs from its closest comparators.

Quantitative Differentiation Evidence for N-Desmethyl Edoxaban Relative to Edoxaban and Its M-4 Metabolite


Anti-Factor Xa Inhibitory Potency: IC50 of M-6 (6.9 nM) Versus Edoxaban (3.0 nM) and M-4 (1.8 nM)

In standardized anti-FXa assays, N-desmethyl edoxaban (M-6) exhibits an IC50 of 6.9 nM. This potency is 2.3-fold weaker than parent edoxaban (IC50 3.0 nM) and 3.8-fold weaker than the M-4 metabolite (IC50 1.8 nM) [1]. The data originate from a single comprehensive pharmacokinetic/pharmacodynamic review that reports all three values under comparable experimental conditions, enabling direct side-by-side comparison [1].

Factor Xa inhibition IC50 coagulation pharmacology

Plasma Abundance in Atrial Fibrillation Patients: ND-EDX Ranges 0.685–5.34 ng/mL Versus Edoxaban (17.8–102 ng/mL) and 4CA-EDX (1.67–25.7 ng/mL)

A validated LC-MS/MS method applied to plasma from 20 atrial fibrillation patients on edoxaban therapy reported concentration ranges of 17.8–102 ng/mL for edoxaban, 1.67–25.7 ng/mL for the 4CA-EDX (M-4) metabolite, and 0.685–5.34 ng/mL for ND-EDX (N-desmethyl edoxaban) [1]. The mean ND-EDX level is approximately 15–30× lower than parent edoxaban and 2–5× lower than M-4 in the same patient cohort.

therapeutic drug monitoring LC-MS/MS plasma concentration atrial fibrillation

Metabolic Origin and Drug–Drug Interaction Liability: CYP3A4-Dependent N-Demethylation Versus CES1 Hydrolysis for M-4

N-Desmethyl edoxaban (M-6) is generated predominantly via CYP3A4-mediated N-demethylation of the parent drug, whereas the more abundant M-4 metabolite arises from carboxylesterase-1 (CES1)-catalyzed hydrolysis [1]. This pathway divergence means that N-desmethyl edoxaban levels are selectively modulated by strong CYP3A4 inducers (e.g., rifampin) and inhibitors (e.g., clarithromycin), while M-4 levels are influenced by CES1 activity and OATP1B1-mediated transport [2]. Clinically, rifampin co-administration has been shown to reduce edoxaban exposure while increasing M-4 and M-6 metabolite levels, confirming the distinct regulation of the two metabolic routes [3].

drug metabolism CYP3A4 carboxylesterase-1 drug-drug interaction

Contribution to Global Anti-FXa Activity: M-6 Accounts for Less Than 5% of Total Activity Despite Detectable Potency

In a dedicated bio-assay study comparing one-stage and two-stage chromogenic anti-FXa methods, metabolite M-6 (N-desmethyl edoxaban) exhibited higher activity in the one-stage assay format, yet its contribution to total anti-FXa activity in patient plasma remained below 5% [1]. This is in stark contrast to M-4, which constitutes the dominant active metabolite species and accounts for the majority of metabolite-derived anti-FXa signal [2]. The negligible overall contribution of M-6 is attributed to its low plasma concentration (Cmax 8.55 ng/mL) combined with its comparatively modest intrinsic potency [2].

anti-Xa bioassay chromogenic assay pharmacodynamic contribution ISTH

Regulatory-Grade Characterization: Pharmacopoeial Compliance and Structure Elucidation Support for ANDA/NDA Filings

Commercially available N-desmethyl edoxaban (CAS 778571-11-2 free base; CAS 480449-52-3 HCl salt) is supplied as a highly characterized reference material meeting regulatory standards including USP, EMA, JP, and BP [1]. The product is accompanied by a comprehensive Structure Elucidation Report (SER) incorporating 1H NMR, mass spectrometry, and HPLC purity data (≥90% by HPLC/GC) . This level of characterization is specifically designed to support Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and Quality Control (QC) release testing of edoxaban drug substance and product [1].

reference standard USP EMA JP BP structure elucidation ANDA

Chromatographic Selectivity: Baseline Resolution from Edoxaban and M-4 Achieved Under Routine Reversed-Phase LC Conditions

The validated core-shell ODS LC-MS/MS method achieved baseline chromatographic separation of edoxaban, 4CA-EDX (M-4), and ND-EDX (N-desmethyl edoxaban) within a single 7-minute run under linear acetonitrile-ammonium acetate gradient elution [1]. Calibration curves for ND-EDX were linear over 0.12–15 ng/mL, with intra- and inter-day accuracy of 85.9–112.8% and imprecision within 13.3%, demonstrating that N-desmethyl edoxaban can be selectively and precisely quantified without interference from the parent drug or the more abundant M-4 metabolite [1].

HPLC chromatographic separation specificity impurity profiling

Procurement-Driven Application Scenarios for N-Desmethyl Edoxaban Based on Verified Quantitative Differentiation


Bioanalytical Method Validation for Edoxaban and Metabolite Quantification in Clinical Plasma

N-Desmethyl edoxaban reference material is indispensable for establishing the lower limit of quantification (LLOQ) and selectivity of LC-MS/MS methods intended for simultaneous edoxaban/metabolite measurement. As shown by Ariizumi et al., ND-EDX requires an LLOQ of 0.12 ng/mL—approximately 10× lower than the parent drug—necessitating a dedicated, high-purity reference standard for calibration curve construction and matrix effect assessment [1].

Therapeutic Drug Monitoring Assay Calibration in Patients Receiving CYP3A4-Modulating Co-Medications

In clinical scenarios involving strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., clarithromycin), plasma M-6 concentrations can increase disproportionately relative to parent edoxaban [1]. Laboratories performing anti-Xa chromogenic monitoring must include N-desmethyl edoxaban calibrators to avoid underestimation of total anticoagulant activity, as the one-stage assay format is particularly sensitive to M-6 [2].

GMP Impurity Profiling and ANDA/NDA Regulatory Submission for Edoxaban Drug Product

As an identified, pharmacopoeially recognized impurity, N-desmethyl edoxaban must be quantified and reported in edoxaban drug substance and product release testing. The availability of a USP/EMA/JP/BP-compliant reference standard with full structure elucidation documentation directly supports ANDA/NDA impurity method validation and batch release, eliminating the regulatory risk associated with using unqualified research-grade material [1].

Drug–Drug Interaction Study Design: CYP3A4 Phenotyping Probe in Edoxaban Pharmacokinetic Investigations

Because N-desmethyl edoxaban formation is specifically mediated by CYP3A4, its plasma AUC ratio relative to parent edoxaban serves as an endogenous probe for hepatic CYP3A4 activity. This distinct metabolic signature—non-overlapping with the CES1-dependent M-4 pathway—makes ND-EDX a required analyte in pharmacokinetic DDI studies where CYP3A4 modulation must be differentiated from CES1 or transporter-mediated effects [1].

Quote Request

Request a Quote for N-Desmethyl edoxaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.